3,4,5-Trihydroxyphenylalanine
CAS No.: 16032-83-0
Cat. No.: VC21357509
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16032-83-0 |
|---|---|
| Molecular Formula | C9H11NO5 |
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3,4,5-trihydroxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-6(11)8(13)7(12)3-4/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m0/s1 |
| Standard InChI Key | KQZQZOQFUQXPLW-YFKPBYRVSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)O)N |
| SMILES | C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
3,4,5-Trihydroxyphenylalanine (3,4,5-Topa) is one of the isomers of trihydroxyphenylalanine, with a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol . The compound features a phenylalanine backbone with three hydroxyl groups at specific positions on the aromatic ring, creating a unique chemical profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H11NO5 |
| Molecular Weight | 213.19 g/mol |
| Melting Point | >190°C (decomposition) |
| Boiling Point | 515.2±38.0°C (Predicted) |
| Density | 1.606±0.06 g/cm³ (Predicted) |
| pKa | 2.34±0.25 (Predicted) |
| Physical Form | Solid |
| Color | Brown to Black |
| Stability | Air Sensitive, Hygroscopic |
| Storage Requirements | -20°C Freezer, Under inert atmosphere |
| Solubility | Slightly soluble in aqueous acid and water (when heated and sonicated) |
The compound is known by several alternative names, including 3,5-Dihydroxytyrosine, 5-OH-Dopa, and 5-Hydroxydopa . Its sensitivity to air and moisture necessitates careful storage and handling conditions.
Natural Occurrence and Biological Distribution
3,4,5-Trihydroxyphenylalanine occurs in both free amino acid and peptide-bound forms in nature. The free amino acid form has been detected in cnidarian nervous systems, where researchers suggest it may function as a catabolite of the inhibitory neurotransmitter L-Dopa .
In its peptide-bound form, 3,4,5-Trihydroxyphenylalanine has been identified in several ascidian peptides, including tunichrome and styelin . Notably, the discovery of 3,4,5-Trihydroxyphenylalanine residues in polypeptides from ascidian blood cells represented the first documented occurrence of this compound in polypeptides in any biological system .
Formation and Biosynthesis
The formation of 3,4,5-Trihydroxyphenylalanine occurs through both enzymatic and non-enzymatic pathways, with significant implications for its biological availability and functions.
Enzymatic Formation
The primary enzymatic pathway involves the hydroxylation of peptidyl-3,4-dihydroxyphenyl-L-alanine (Dopa) catalyzed by tyrosinase under reducing conditions . Research has demonstrated this process using tyrosinase incubation of various peptides, including:
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A decapeptide related to mussel adhesive protein mefp1
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Neurotensin fragment (pGLYENK)
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Proctolin (RYLPT)
The hydroxylation typically proceeds sequentially:
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First, tyrosine residues are hydroxylated to Dopa
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Subsequently, Dopa undergoes further hydroxylation to form 3,4,5-Trihydroxyphenylalanine
This enzymatic conversion appears to be influenced by the specific amino acid sequence, with some positions more susceptible to hydroxylation than others. For example, in the mussel adhesive decapeptide, Tyr-9 undergoes hydroxylation to Dopa more rapidly than Tyr-5, and a similar relationship extends to the conversion of Dopa to 3,4,5-Trihydroxyphenylalanine .
Non-enzymatic Formation
Interestingly, 3,4-dihydroxyphenylalanine (Dopa) can also autoxidize to form both 3,4,5-Trihydroxyphenylalanine and its quinone derivative under physiological conditions. This partial conversion (approximately 0.5%) is time-dependent and significantly decreases (to about 0.2%) under acidic conditions (pH ≤ 3) .
Biochemical Reactions and Oxidation Behavior
The oxidation behavior of 3,4,5-Trihydroxyphenylalanine is particularly significant for understanding its physiological roles and chemical properties.
At neutral (pH 7.0) and slightly basic (pH 8.2) conditions, 3,4,5-Trihydroxyphenylalanine undergoes autoxidation . The relative abundance of reduced versus oxidized forms appears highly pH-dependent:
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At acidic pH (below 5-6): The reduced form (3,4,5-Trihydroxyphenylalanine) predominates
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At physiological pH: The oxidized quinone form becomes dominant
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This conversion demonstrates reversibility upon acidification
This pH-dependent behavior has significant implications for the compound's stability, reactivity, and biological functions across different physiological environments.
Analytical Detection and Identification Methods
The identification and characterization of 3,4,5-Trihydroxyphenylalanine employ various complementary analytical techniques:
Chromatographic Methods
Researchers commonly use reverse-phase HPLC with C-8 or C-18 columns to separate 3,4,5-Trihydroxyphenylalanine and related compounds. Typical conditions include:
| Parameter | Specifications |
|---|---|
| Column Type | C-8 (Brownlee RP-300) or C-18 |
| Mobile Phase | Gradient mixing 0.1% (v/v) trifluoroacetic acid in water with 0.1% (v/v) TFA in acetonitrile |
| Detection Methods | Dual-wavelength ninhydrin-based detection or dual electrode coulometric detection |
In amino acid analysis systems, 3,4,5-Trihydroxyphenylalanine elutes at approximately 38 minutes, around the same time as methionine, while its isomer 2,4,5-Trihydroxyphenylalanine elutes much earlier at approximately 6 minutes .
Mass Spectrometry
Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry provides critical confirmation of hydroxylation events through the detection of mass increases of 16 units corresponding to the addition of each hydroxyl group . This technique enables precise identification of hydroxylated derivatives of peptides.
Sequencing Methods
Automated Edman degradation coupled with HPLC analysis of phenylthiohydantoin (PTH) derivatives has proven effective for identifying 3,4,5-Trihydroxyphenylalanine within peptide sequences . The distinctive elution profile of PTH-3,4,5-Trihydroxyphenylalanine enables its differentiation from other amino acid derivatives.
Particularly noteworthy is the extreme protease resistance exhibited by 3,4,5-Trihydroxyphenylalanine-containing proteins and polypeptides isolated from ascidians. While this property complicates characterization through sequence analysis, it appears ideally suited to their proposed hemostatic function at sites of vascular injury .
The presence of 3,4,5-Trihydroxyphenylalanine in these proteins also implicates them as potential metal-sequestering agents alongside the previously known tunichromes .
Comparison with Related Compounds
Understanding 3,4,5-Trihydroxyphenylalanine requires comparing it with structurally related compounds, particularly its isomer 2,4,5-Trihydroxyphenylalanine (2,4,5-Topa).
| Characteristic | 3,4,5-Trihydroxyphenylalanine | 2,4,5-Trihydroxyphenylalanine |
|---|---|---|
| Hydroxyl positions | 3, 4, and 5 positions | 2, 4, and 5 positions |
| Natural occurrence | Found in ascidian peptides and cnidarian nervous systems | Occurs at the active site of amine oxidases |
| Formation pathway | Can be formed by tyrosinase-catalyzed hydroxylation of Dopa | Formed by autocatalyzed site-directed modification of tyrosine |
| HPLC elution | Elutes at ~38 min (similar to methionine) | Elutes earlier at ~6 min |
| Biological role | Metal binding, adhesion, possible hemostasis | Redox cycling between Topa and Topaquinone to catalyze oxidative deamination of primary amines |
| Neuropharmacology | Less studied | Forms quinone derivative that acts as a non-N-methyl-D-aspartate agonist and neurotoxin |
While 2,4,5-Trihydroxyphenylalanine has been extensively studied for its role in amine oxidases and its neurotoxic properties , 3,4,5-Trihydroxyphenylalanine has received comparatively less attention despite its intriguing occurrence in marine invertebrate proteins and potential functional significance.
Research Challenges and Future Directions
Several factors have limited comprehensive research on 3,4,5-Trihydroxyphenylalanine:
Isolation Challenges
The successful isolation of 3,4,5-Trihydroxyphenylalanine-containing components from organisms like A. ceratodes requires specialized techniques due to complications such as:
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Need for high concentrations of complexing agents in extraction buffers
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Requirement to inactivate vanadium(III) that forms intractable organometallic polymers
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Extreme protease resistance of 3,4,5-Trihydroxyphenylalanine-containing peptides
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Seasonal dependency in protein yield relative to tunichromes
Future Research Opportunities
Several promising research directions emerge:
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Structural and functional characterization of 3,4,5-Trihydroxyphenylalanine-containing proteins
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Investigation of the enzymatic mechanisms for 3,4,5-Trihydroxyphenylalanine formation in marine organisms
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Exploration of potential biomimetic applications based on the adhesive and structural properties
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Development of improved analytical methods for detection in complex biological matrices
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Evaluation of potential pharmacological activities
Synthetic Approaches and Laboratory Preparation
The in vitro formation of 3,4,5-Trihydroxyphenylalanine through enzymatic means provides an attractive approach for preparing 3,4,5-Trihydroxyphenylalanine-containing peptides for structural studies . Typical laboratory protocols include:
This approach represents an important method for generating peptides containing 3,4,5-Trihydroxyphenylalanine for further biochemical and structural studies.
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